molecular formula C11H12BrN5 B8295799 7-(6-Bromopyridin-2-yl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

7-(6-Bromopyridin-2-yl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B8295799
M. Wt: 294.15 g/mol
InChI Key: BXWVCSYOYPKUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(6-Bromopyridin-2-yl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C11H12BrN5 and its molecular weight is 294.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrN5

Molecular Weight

294.15 g/mol

IUPAC Name

7-(6-bromopyridin-2-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H12BrN5/c1-8-14-15-11-7-16(5-6-17(8)11)10-4-2-3-9(12)13-10/h2-4H,5-7H2,1H3

InChI Key

BXWVCSYOYPKUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1CCN(C2)C3=NC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A glass microwave reaction vessel was charged with 2,6-dibromopyridine (434 mg, 1.832 mmol, Aldrich), 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (380 mg, 2.75 mmol, MolBridge) and potassium carbonate (253 mg, 1.832 mmol) in dioxane (1.8 mL). The reaction was stirred and heated in a Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Uppsala, Sweden) at 140° C. for 4 h. The reaction was cooled to RT, H2O was added and the resulting precipitate was collected by filtration, washed with H2O and dried to give the crude product. MS (ESI, pos. ion) m/z: 294 (M+1).
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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